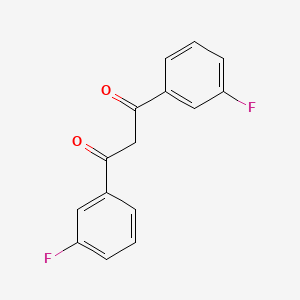

1,3-Propanedione, 1,3-bis(3-fluorophenyl)-

Description

BenchChem offers high-quality 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

918404-34-9 |

|---|---|

Molecular Formula |

C15H10F2O2 |

Molecular Weight |

260.23 g/mol |

IUPAC Name |

1,3-bis(3-fluorophenyl)propane-1,3-dione |

InChI |

InChI=1S/C15H10F2O2/c16-12-5-1-3-10(7-12)14(18)9-15(19)11-4-2-6-13(17)8-11/h1-8H,9H2 |

InChI Key |

ZFHMYLMTDYINKB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)CC(=O)C2=CC(=CC=C2)F |

Origin of Product |

United States |

Academic Context and Research Significance of 1,3 Propanedione, 1,3 Bis 3 Fluorophenyl

Overview of β-Diketones in Contemporary Chemical Research

β-Diketones, or 1,3-diketones, represent a pivotal class of organic compounds characterized by two carbonyl groups separated by a single methylene (B1212753) group. This unique structural arrangement imparts a versatile reactivity that has cemented their role as fundamental building blocks in modern organic synthesis. A key feature of β-diketones is their existence as a dynamic equilibrium of keto and enol tautomers. sysrevpharm.org This keto-enol tautomerism is central to their chemical behavior, influencing their reactivity, complexation ability, and physical properties. mdpi.com The enol form, stabilized by intramolecular hydrogen bonding, can act as a potent nucleophile in various carbon-carbon bond-forming reactions. sigmaaldrich.com

The synthetic utility of β-diketones is extensive. They serve as crucial precursors for the synthesis of a wide array of heterocyclic compounds, including pyrazoles, isoxazoles, and pyrimidines, which are core scaffolds in many pharmaceutically active molecules. nih.gov The classical method for their synthesis is the Claisen condensation, which involves the base-catalyzed reaction between an ester and a ketone. stackexchange.comsigmaaldrich.com However, numerous other synthetic methodologies have been developed to access diverse β-diketone structures. nih.gov

Beyond their role in organic synthesis, β-diketones are highly effective chelating agents for a vast range of metal ions. The deprotonated enolate form acts as a bidentate ligand, forming stable six-membered chelate rings with metal cations. These metal β-diketonate complexes have found applications in catalysis, as NMR shift reagents, and in materials science, particularly in the development of luminescent materials and as precursors for chemical vapor deposition (CVD). nih.gov

Rationale for Investigating Fluorine-Substituted 1,3-Diketones

The introduction of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. In the context of β-diketones, fluorine substitution is a strategic approach to modulate their characteristics for specific applications. The strong electron-withdrawing nature of fluorine atoms enhances the acidity of the methylene protons between the carbonyl groups, which can influence the position of the keto-enol equilibrium. elsevierpure.com

A primary driver for the investigation of fluorine-substituted 1,3-diketones is their application as ligands in lanthanide complexes for luminescent materials. The replacement of C-H bonds with C-F bonds can reduce non-radiative decay pathways, thereby enhancing the luminescence quantum yield of the complexed lanthanide ion. researchgate.net This "antenna effect," where the organic ligand absorbs light and efficiently transfers the energy to the emissive lanthanide center, is a cornerstone of modern materials chemistry, with applications in OLEDs, bio-imaging, and sensors. nih.govprepchem.com The substitution pattern of fluorine on the aromatic rings of dibenzoylmethane (B1670423) derivatives can significantly impact the photophysical properties of the resulting lanthanide complexes. diva-portal.org

Furthermore, fluorination can increase the volatility of the corresponding metal complexes, a desirable property for applications such as chemical vapor deposition (CVD) for the fabrication of thin films. mdpi.com The strategic placement of fluorine atoms allows for fine-tuning of the electronic properties of the β-diketone, which in turn affects the stability and reactivity of its metal complexes. nih.gov This has implications for catalysis and the development of new functional materials.

Historical Development and Evolution of Research on 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-

While a detailed historical record specifically for 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is not extensively documented in readily available literature, its development can be understood within the broader context of research into fluorinated β-diketones. The study of organofluorine chemistry gained significant momentum during World War II, driven by the need for chemically resistant materials. nih.gov The synthesis of aromatic compounds with fluorinated side chains was reported as early as the late 19th century. nih.gov

The synthesis of substituted dibenzoylmethane derivatives, the parent structure of the compound , has been a subject of interest for their potential applications, including as UVA filters in sunscreens. nih.govresearchgate.net The Claisen condensation remains a fundamental method for the synthesis of these compounds, typically involving the reaction of a substituted acetophenone (B1666503) with a substituted benzoate (B1203000) ester in the presence of a strong base. nih.govprepchem.com For 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, this would conceptually involve the reaction of 3-fluoroacetophenone with methyl 3-fluorobenzoate (B1230327).

Research into fluorinated β-diketones as ligands for lanthanide ions has been a significant area of study for several decades. These studies have systematically explored how the degree and position of fluorination affect the spectroscopic and luminescent properties of the resulting metal complexes. diva-portal.org The investigation of various isomers, including ortho-, meta-, and para-substituted derivatives, allows for a deeper understanding of structure-property relationships. While much of the published research on difluorinated dibenzoylmethanes has focused on the para-substituted isomer, 1,3-bis(4-fluorophenyl)propane-1,3-dione, the underlying synthetic principles and characterization techniques are directly applicable to the meta-substituted counterpart.

| Reactant 1 | Reactant 2 | Base | Solvent | General Product | Reference |

|---|---|---|---|---|---|

| Substituted Acetophenone | Substituted Phenyl Benzoate | Sodium Hydroxide | DMSO | Substituted 1,3-Dibenzoylmethane | nih.gov |

| Acetophenone | Ethyl Benzoate | Sodium Amide | THF | 1,3-Diphenyl-1,3-propanedione | prepchem.com |

Current State of the Art and Emerging Research Trajectories for the Compound

Current research on fluorinated β-diketones, including analogues of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, is heavily focused on their application in advanced materials and biological systems. A major research trajectory is the development of highly luminescent lanthanide complexes for use in organic light-emitting diodes (OLEDs), sensors, and bio-imaging probes. nih.govuni.lu The ability to tune the photophysical properties of these complexes by modifying the substitution pattern on the β-diketone ligand is a key area of investigation. For instance, the position of fluorine substitution can dramatically impact the excited state energies and the efficiency of energy transfer to the lanthanide ion. diva-portal.org

The investigation of the keto-enol tautomerism of these compounds in different environments remains an active area of research. The equilibrium between the keto and enol forms can be influenced by solvent polarity and interactions with surfaces or other molecules, which has implications for their application in catalysis and as sensors. mdpi.com Computational studies are increasingly being used to predict the relative stabilities of tautomers and to guide the design of new ligands with desired properties. rsc.org

Another emerging research direction is the exploration of the biological activities of substituted dibenzoylmethane derivatives. Studies have shown that some of these compounds exhibit interesting properties, including antineoplastic activity. nih.gov The introduction of fluorine can modulate these biological effects, opening up possibilities for the development of new therapeutic agents.

While specific research trajectories for 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- are not explicitly detailed in current literature, it is anticipated that its research will follow these broader trends. Future studies will likely focus on the synthesis of its metal complexes, particularly with lanthanides like Europium(III) and Terbium(III), and a thorough characterization of their photophysical properties. Comparative studies with its ortho- and para-isomers would provide valuable insights into the influence of the fluorine position on its coordination chemistry and luminescent behavior. Furthermore, exploration of its potential in catalysis and as a bioactive molecule represents a promising avenue for future research.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C15H10F2O2 | nih.gov |

| Molecular Weight | 260.23 g/mol | nih.gov |

| CAS Number | 1493-51-2 | nih.gov |

Advanced Synthetic Methodologies for 1,3 Propanedione, 1,3 Bis 3 Fluorophenyl

Classical Condensation Reactions and Their Mechanistic Considerations

The most established and widely used method for synthesizing 1,3-diketones is the Claisen condensation. mdpi.comnih.gov This reaction involves the carbon-carbon bond formation between an ester and a ketone (or two esters) in the presence of a strong base. fiveable.me For the synthesis of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, a crossed Claisen condensation between 3-fluoroacetophenone and a methyl 3-fluorobenzoate (B1230327) is the classical approach. mdpi.com

The mechanism of the Claisen condensation proceeds through several key steps:

Enolate Formation: A strong base, such as sodium ethoxide or sodium hydride, removes an acidic α-proton from the ketone (3-fluoroacetophenone) to form a resonance-stabilized enolate ion. The choice of a strong base is crucial to ensure a sufficient concentration of the enolate for the reaction to proceed. organic-chemistry.org

Nucleophilic Attack: The nucleophilic enolate then attacks the electrophilic carbonyl carbon of the ester (methyl 3-fluorobenzoate). This results in the formation of a tetrahedral intermediate.

Elimination: The tetrahedral intermediate collapses, eliminating the alkoxide group (e.g., methoxide) from the ester to form the β-diketone.

Deprotonation: The newly formed β-diketone has a highly acidic methylene (B1212753) proton situated between the two carbonyl groups. This proton is readily removed by the base present in the reaction mixture, forming a highly stable, resonance-delocalized enolate of the product. This final deprotonation step is thermodynamically favorable and drives the reaction to completion.

Protonation: A final workup step with an acid is required to neutralize the enolate and any remaining base, yielding the final 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- product.

Modernized and Green Chemistry Approaches to Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly and efficient synthetic methodologies. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

Catalyst-Free and Solvent-Free Synthetic Protocols

Solvent-free, or solid-state, reactions offer significant environmental benefits by eliminating the need for organic solvents, which are often toxic, flammable, and difficult to dispose of. In some cases, Claisen-Schmidt condensations, a related reaction, have been successfully carried out under solvent-free conditions, sometimes with catalyst-free grinding or heating. researchgate.net For the synthesis of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, a potential solvent-free approach would involve heating a mixture of 3-fluoroacetophenone, methyl 3-fluorobenzoate, and a solid base like potassium tert-butoxide. elsevierpure.com This method can lead to significantly shorter reaction times and simpler work-up procedures. elsevierpure.com

Microwave-Assisted Synthesis of the Compound

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. researchgate.netrasayanjournal.co.in Microwave irradiation can lead to rapid and uniform heating of the reaction mixture, often resulting in dramatically reduced reaction times, higher yields, and cleaner reaction profiles compared to conventional heating. researchgate.netnih.gov

For the synthesis of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, a microwave-assisted Claisen condensation could be performed by mixing the reactants (3-fluoroacetophenone and methyl 3-fluorobenzoate) with a suitable base in a microwave-safe vessel and irradiating the mixture for a short period. researchgate.net This technique has been successfully applied to the synthesis of various chalcones and other condensation products, often under solvent-free conditions. rasayanjournal.co.insapub.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Diaryl-1,3-diones (Representative Data)

| Method | Reactants | Base | Solvent | Time | Yield (%) | Reference |

| Conventional | Acetophenone (B1666503), Ethyl Benzoate (B1203000) | NaH | THF | 12 h | 75 | mdpi.com |

| Microwave | o-hydroxy acetophenone, benzaldehyde | K₂CO₃ | None | 5 min | 85-90 | rasayanjournal.co.in |

| Microwave | Acetophenone derivatives, Aldehydes | Boric Acid | None | 10-15 min | Good to Excellent | nih.gov |

Note: This table presents representative data for similar reactions to illustrate the potential advantages of microwave-assisted synthesis. Specific conditions for 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- would require experimental optimization.

Flow Chemistry Techniques in 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- Preparation

Flow chemistry, or continuous flow synthesis, offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and easier scalability. durham.ac.ukvapourtec.com In a flow system, reactants are continuously pumped through a reactor where they mix and react. The precise control over reaction parameters such as temperature, pressure, and residence time allows for fine-tuning of the reaction conditions to maximize yield and minimize byproducts.

The synthesis of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- could be adapted to a flow process. Solutions of 3-fluoroacetophenone and a strong base could be mixed in one stream, which would then be combined with a stream containing methyl 3-fluorobenzoate in a heated reactor coil. The product stream would then be collected and purified. This approach could be particularly beneficial for managing the exothermic nature of the reaction and for enabling safe and efficient scale-up. durham.ac.uk

Yield Optimization and Purity Enhancement Strategies

Optimizing the yield and purity of the target compound is a critical aspect of any synthetic procedure. For the synthesis of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, several strategies can be employed.

Yield Optimization:

Choice of Base and Solvent: The strength and stoichiometry of the base are crucial. Stronger bases like sodium hydride or lithium diisopropylamide (LDA) can lead to higher yields compared to alkoxides like sodium ethoxide. organic-chemistry.org The choice of solvent can also influence the reaction; polar aprotic solvents like THF or DMF are often preferred.

Reactant Stoichiometry: Using an excess of the ester component (methyl 3-fluorobenzoate) can help to drive the equilibrium towards the desired crossed-condensation product and minimize the self-condensation of 3-fluoroacetophenone. fiveable.me

Temperature Control: Careful control of the reaction temperature is important to balance the reaction rate with the minimization of side reactions.

Purity Enhancement:

Recrystallization: This is a common and effective method for purifying solid organic compounds. The crude product can be dissolved in a suitable hot solvent and allowed to cool slowly, leading to the formation of pure crystals.

Column Chromatography: For separating complex mixtures or removing closely related impurities, column chromatography is a powerful technique. Silica (B1680970) gel is a common stationary phase for the purification of β-diketones.

Metal Chelate Formation: A specific purification technique for β-diketones involves their reaction with a metal salt, such as a copper(II) salt, to form a stable metal chelate. This chelate can be isolated, washed to remove impurities, and then decomposed with a strong acid to regenerate the pure β-diketone. nih.gov

Scale-Up Considerations for Research and Specialized Production

Transitioning a synthetic procedure from a laboratory scale to a larger research or specialized production scale presents several challenges.

Heat Management: The Claisen condensation is often an exothermic reaction. On a larger scale, efficient heat dissipation is critical to prevent runaway reactions and ensure product quality. The use of jacketed reactors with controlled cooling is essential. Flow chemistry offers a significant advantage in this regard due to the high surface-area-to-volume ratio of the reactors. durham.ac.uk

Reagent Addition: The controlled addition of reagents, particularly the strong base, is crucial for maintaining a safe and controlled reaction.

Work-up and Purification: Handling large volumes of solvents and performing extractions and purifications on a larger scale requires appropriate equipment and safety protocols. The development of a robust crystallization procedure is highly desirable for efficient large-scale purification.

Process Safety: A thorough hazard evaluation of the reaction, including all reactants, intermediates, and products, is necessary before scaling up.

The development of a safe, efficient, and scalable synthesis of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is crucial for its potential applications in various fields of chemical research and development.

Sophisticated Spectroscopic and Crystallographic Elucidation of 1,3 Propanedione, 1,3 Bis 3 Fluorophenyl

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Analysis

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-. By analyzing the chemical shifts, spin-spin couplings, and correlations, a complete picture of the molecule's connectivity can be assembled.

Advanced 2D NMR Techniques (COSY, HMQC, HMBC)

Two-dimensional (2D) NMR experiments are crucial for assigning the proton (¹H) and carbon (¹³C) signals, especially in a molecule with multiple aromatic protons and carbons.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons. For the aromatic protons on the 3-fluorophenyl rings, a complex pattern of correlations would be expected, confirming their relative positions. The methylene (B1212753) protons of the propanedione backbone would likely appear as a singlet in the diketo form, showing no COSY cross-peaks, while the vinyl proton in the enol form would show correlations to nearby aromatic protons.

Heteronuclear Multiple Quantum Coherence (HMQC) or Heteronuclear Single Quantum Coherence (HSQC): These experiments correlate directly bonded proton and carbon atoms. An HMQC or HSQC spectrum would definitively link each proton signal to its attached carbon atom. For instance, the methylene protons at approximately 4.0 ppm would correlate with the methylene carbon at around 57 ppm in the diketo form.

Predicted ¹H and ¹³C NMR Data for 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- (in CDCl₃)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

| Carbonyl (C=O) | - | ~193.0 | Methylene H, Aromatic H |

| Methylene (-CH₂-) | ~4.0 (s) | ~57.0 | Carbonyl C, Aromatic C |

| Aromatic C1 (C-F) | - | ~163.0 (d, ¹JCF ≈ 245 Hz) | Aromatic H |

| Aromatic C2 | ~7.7 (d) | ~115.0 (d, ²JCF ≈ 21 Hz) | Aromatic H |

| Aromatic C3 | - | ~135.0 (d, ³JCF ≈ 8 Hz) | Aromatic H, Methylene H |

| Aromatic C4 | ~7.3 (t) | ~120.0 (d, ⁴JCF ≈ 3 Hz) | Aromatic H |

| Aromatic C5 | ~7.5 (m) | ~130.0 (d, ³JCF ≈ 8 Hz) | Aromatic H |

| Aromatic C6 | ~7.6 (m) | ~123.0 (d, ⁴JCF ≈ 3 Hz) | Aromatic H |

Note: The predicted chemical shifts and coupling constants are based on data for analogous compounds and are subject to variation based on experimental conditions.

Fluorine-19 NMR Spectroscopy for Fluorine Environment Characterization

Fluorine-19 (¹⁹F) NMR spectroscopy is a highly sensitive technique for characterizing fluorine-containing compounds. libretexts.orgmasterorganicchemistry.com Given that ¹⁹F has a natural abundance of 100% and a high gyromagnetic ratio, it provides sharp signals over a wide chemical shift range. libretexts.org

For 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, a single signal would be expected in the ¹⁹F NMR spectrum, as the two fluorine atoms are in chemically equivalent environments. The chemical shift of this signal would be indicative of the electronic environment of the fluorine atom on the aromatic ring. The position of the fluorine at the meta-position would result in a characteristic chemical shift, distinguishable from ortho- or para-substituted isomers. Furthermore, coupling between the ¹⁹F nucleus and the aromatic protons would be observed in the proton-coupled ¹⁹F spectrum, providing additional structural information. For instance, a triplet of doublets might be anticipated due to coupling with the two ortho and one para proton.

Advanced Mass Spectrometry (MS) Techniques for Molecular Formula Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly well-suited for polar molecules. In positive ion mode ESI-MS, 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- would be expected to be observed as the protonated molecule [M+H]⁺ or as adducts with sodium [M+Na]⁺ or potassium [M+K]⁺. The detection of these ions allows for the confirmation of the molecular weight of the compound.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of its elemental formula. For 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- (C₁₅H₁₀F₂O₂), the expected exact mass would be calculated. An HRMS measurement that matches this calculated value to within a few parts per million (ppm) provides unambiguous confirmation of the molecular formula.

Predicted HRMS Data and Key Fragment Ions

| Ion | Formula | Calculated m/z |

| [M+H]⁺ | C₁₅H₁₁F₂O₂⁺ | 261.0721 |

| [M+Na]⁺ | C₁₅H₁₀F₂O₂Na⁺ | 283.0541 |

| [M - C₇H₄FO]⁺ | C₈H₆FO⁺ | 137.0397 |

| [C₇H₄FO]⁺ | C₇H₄FO⁺ | 123.0241 |

The fragmentation pattern in tandem MS (MS/MS) experiments would likely involve the characteristic loss of a 3-fluorobenzoyl group, leading to the formation of a prominent fragment ion.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Enol-Keto Tautomerism Studies

Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

For 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, the IR and Raman spectra would be expected to show strong absorption bands corresponding to the carbonyl (C=O) stretching vibrations of the diketone functional groups. These typically appear in the region of 1680-1720 cm⁻¹. The spectra would also feature bands associated with the C-F bond stretching and the various C-H and C=C vibrations of the aromatic rings.

A particularly important application of vibrational spectroscopy for this compound is the study of its keto-enol tautomerism. masterorganicchemistry.comnih.govyoutube.com 1,3-Dicarbonyl compounds can exist in equilibrium between the diketo form and the enol form. libretexts.orgmasterorganicchemistry.comyoutube.com The enol form is characterized by the presence of a hydroxyl (-OH) group and a carbon-carbon double bond (C=C) in conjugation with a carbonyl group.

The presence of the enol tautomer would give rise to new, distinct bands in the vibrational spectra:

A broad O-H stretching band in the region of 2500-3200 cm⁻¹, indicative of a strong intramolecular hydrogen bond.

A C=C stretching vibration, typically around 1600-1640 cm⁻¹.

A shift of the remaining C=O stretching vibration to a lower frequency (around 1600-1650 cm⁻¹) due to conjugation.

The relative intensities of the bands corresponding to the keto and enol forms can provide information about the position of the tautomeric equilibrium, which can be influenced by factors such as the solvent and temperature. nih.gov

Single-Crystal X-ray Diffraction for Solid-State Molecular Geometry and Crystal Packing Analysis

While a specific crystal structure for 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is not publicly available in crystallographic databases as of the latest searches, a comprehensive understanding of its solid-state architecture can be extrapolated from the well-documented structures of its parent compound, dibenzoylmethane (B1670423), and other halogenated derivatives.

Typically, 1,3-diphenyl-1,3-propanedione exists in the solid state as the enol tautomer, featuring a planar six-membered ring formed by an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This planarity is often extended to the phenyl rings, although they can be twisted out of the enol plane to varying degrees depending on the crystal packing forces.

For comparative purposes, the crystallographic data for two polymorphic forms of dibenzoylmethane are presented below. These structures provide a foundational model for what can be expected for its fluorinated derivatives. nih.gov

| Parameter | Dibenzoylmethane (Monoclinic) | Dibenzoylmethane (Orthorhombic) |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pbca |

| a (Å) | 5.798 | 10.821 |

| b (Å) | 10.987 | 10.223 |

| c (Å) | 18.231 | 21.019 |

| α (°) ** | 90 | 90 |

| β (°) | 98.65 | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) ** | 1146.9 | 2322.9 |

| Z | 4 | 8 |

| Data sourced from a study on dibenzoylmethane polymorphs. nih.gov |

In fluorinated benzamides, which share structural similarities with the target compound, the fluorine substituents have been observed to participate in various intermolecular contacts that stabilize the crystal lattice. dcu.iedcu.ie It is reasonable to predict that the crystal structure of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- would exhibit a network of C-H···O, C-H···F, and π-π stacking interactions, leading to a densely packed and stable crystalline form.

Electronic Absorption and Emission Spectroscopy for Understanding Chromophoric Properties

The chromophoric properties of 1,3-propanedione derivatives are primarily governed by π→π* and n→π* electronic transitions within the delocalized system of the enol form. The absorption and emission characteristics are sensitive to the molecular environment, including the solvent polarity and the nature of substituents on the phenyl rings.

The electronic absorption spectrum of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is expected to show strong absorption bands in the UV region, analogous to other dibenzoylmethane derivatives. nih.gov The primary absorption band, corresponding to the π→π* transition of the conjugated enone system, is typically observed between 300 and 400 nm. The introduction of fluorine atoms can cause a slight bathochromic (red) or hypsochromic (blue) shift in the absorption maximum (λmax) depending on the interplay of inductive and resonance effects. Given the meta-position of the fluorine, a significant resonance effect is not expected, and any shift would likely be modest.

Upon excitation, these compounds often exhibit fluorescence, with the emission wavelength being longer than the absorption wavelength (a phenomenon known as the Stokes shift). youtube.com The fluorescence properties, including the quantum yield, are highly dependent on the rigidity of the molecular structure and the presence of non-radiative decay pathways. The solvent polarity can also play a significant role, with more polar solvents often leading to a red shift in the emission spectrum due to the stabilization of the excited state. researchgate.net

| Compound/System | Solvent | Absorption λmax (nm) | Emission λmax (nm) |

| Difluoroboron flavanone (B1672756) β-diketonate | Various | ~350-450 | ~400-550 |

| Sm(III) complex with TFNB | Not Specified | ~200-400 | Orange-red region |

| 4,8-substituted 1,5-naphthyridines | Various | ~300-400 | ~350-500 |

| Aza-boron-diquinomethene complexes | CH₂Cl₂ | ~400-540 | ~440-600 |

| Data compiled from studies on various fluorescent compounds. researchgate.netrsc.orgnih.gov |

The study of fluorinated β-diketones has shown that fluorination can enhance the luminescence properties of their metal complexes by minimizing non-radiative decay pathways. researchgate.net Therefore, it is anticipated that 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- would be a fluorescent molecule, with its specific photophysical parameters being influenced by its molecular structure and environment. Computational studies, such as Time-Dependent Density Functional Theory (TD-DFT), could provide further insights into the electronic transitions and predict the absorption and emission spectra of this compound with a high degree of accuracy. nih.gov

Computational and Theoretical Chemistry Studies of 1,3 Propanedione, 1,3 Bis 3 Fluorophenyl

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. nih.govyoutube.com For 1,3-diaryl-1,3-propanediones, DFT calculations provide valuable insights into their stability, reactivity, and spectroscopic properties. nih.gov

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electronic and optical properties of a molecule. nih.gov The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key indicator of a molecule's chemical reactivity, kinetic stability, and the energy required for its lowest electronic excitation. nih.govschrodinger.com A smaller HOMO-LUMO gap generally implies higher chemical reactivity and lower kinetic stability. nih.gov

For dibenzoylmethane (B1670423), the parent compound, the HOMO-LUMO gap has been a subject of computational studies. The introduction of substituents on the phenyl rings, such as the fluorine atoms in 1,3-bis(3-fluorophenyl)-1,3-propanedione, is expected to modulate this energy gap. The fluorine atom, being electronegative, can influence the electron distribution in the molecule. The position of the substituent (ortho, meta, or para) also plays a significant role in altering the electronic properties. nih.gov In the case of the 3-fluoro (meta) substitution, the inductive effect of fluorine would be the primary electronic influence.

It is anticipated that the HOMO and LUMO in 1,3-bis(3-fluorophenyl)-1,3-propanedione would be distributed across the conjugated system of the molecule. Theoretical calculations on similar push-pull diketone derivatives have shown that the HOMO is often located on the electron-donating part, while the LUMO is on the electron-accepting part. researchgate.net For 1,3-bis(3-fluorophenyl)-1,3-propanedione, the distribution would likely be more complex due to the symmetric substitution.

Table 1: Hypothetical HOMO-LUMO Energy Gap Data for 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- based on related compounds

| Computational Method | Basis Set | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |

| B3LYP | 6-311++G(d,p) | -6.5 to -7.0 | -1.5 to -2.0 | 4.5 to 5.5 |

| M06-2X | 6-311++G(d,p) | -7.0 to -7.5 | -1.0 to -1.5 | 5.5 to 6.5 |

Note: This table presents hypothetical values based on typical ranges observed for similar aromatic β-diketones and is for illustrative purposes only. Specific calculations for 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- are required for accurate data.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govnih.gov The MEP map illustrates the charge distribution within a molecule, with different colors representing regions of varying electrostatic potential. Typically, red areas indicate negative potential (electron-rich regions, susceptible to electrophilic attack), while blue areas denote positive potential (electron-poor regions, prone to nucleophilic attack). nih.govresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. frontiersin.orgnih.gov These simulations can provide detailed insights into the conformational flexibility of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- and its interactions with other molecules, such as solvents or biological macromolecules.

The conformational landscape of diaryl-1,3-propanediones is determined by the rotational freedom around the single bonds connecting the phenyl rings to the dione (B5365651) backbone. MD simulations can explore the different possible conformations and their relative energies, providing a picture of the most stable arrangements of the molecule. The presence of the fluorine substituents in the meta position may introduce steric and electronic effects that influence the preferred conformations compared to the unsubstituted dibenzoylmethane.

Furthermore, MD simulations can be employed to understand how 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- interacts with its environment. This is particularly relevant for understanding its behavior in different solvents or its potential to bind to a biological target. The simulations can reveal the nature of intermolecular forces, such as hydrogen bonding and van der Waals interactions, that govern these interactions.

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be used to predict its physicochemical properties and biological activity. mdpi.com These descriptors, often calculated using DFT, include ionization potential, electron affinity, electronegativity, chemical hardness, and softness.

Table 2: Predicted Quantum Chemical Descriptors for 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-

| Descriptor | Predicted Value Range |

| Ionization Potential (eV) | 7.5 - 8.5 |

| Electron Affinity (eV) | 1.0 - 2.0 |

| Electronegativity (χ) | 4.2 - 5.2 |

| Chemical Hardness (η) | 2.2 - 3.2 |

| Chemical Softness (S) | 0.3 - 0.45 |

Note: These values are estimations based on general trends for fluorinated aromatic compounds and require specific calculations for verification.

Computational Modeling of Tautomeric Equilibria and Energy Barriers

β-Diketones, including 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, can exist in a tautomeric equilibrium between the diketo and enol forms. wikipedia.orgyoutube.com The position of this equilibrium is influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. nih.govnih.gov

Computational modeling, particularly using DFT, is a powerful tool to study this tautomeric equilibrium. orientjchem.org By calculating the relative energies of the diketo and enol tautomers, as well as the transition state connecting them, it is possible to predict the equilibrium constant and the energy barrier for the tautomerization process. researchgate.net For dibenzoylmethane, the enol form is generally found to be more stable due to the formation of a strong intramolecular hydrogen bond and the extended conjugation. nih.gov The presence of fluorine substituents in the meta position is expected to influence the acidity of the enolic proton and the stability of the respective tautomers.

Prediction of Spectroscopic Parameters via Computational Methods

Computational methods can be used to predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govresearchgate.netarxiv.org These predictions can aid in the interpretation of experimental spectra and the structural elucidation of molecules.

For 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, DFT calculations can be used to compute the harmonic vibrational frequencies. nih.gov These calculated frequencies can then be compared with experimental IR and Raman spectra to assign the observed vibrational modes. Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. github.io Comparing the predicted and experimental NMR spectra can help confirm the structure and conformation of the molecule in solution.

Coordination Chemistry and Metal Complexation of 1,3 Propanedione, 1,3 Bis 3 Fluorophenyl

Ligand Design Principles and Coordination Modes of the β-Diketone Moiety

The 1,3-propanedione, 1,3-bis(3-fluorophenyl)- ligand belongs to the class of β-diketones, which are characterized by two carbonyl groups separated by a methylene (B1212753) group. These molecules typically exist as a mixture of keto and enol tautomers. The enol form is stabilized by intramolecular hydrogen bonding, forming a six-membered ring, and is the predominant form that participates in metal chelation. mdpi.comdntb.gov.ua

Upon deprotonation, the resulting β-diketonate anion acts as a bidentate ligand, coordinating to a metal ion through the two oxygen atoms to form a stable six-membered chelate ring. The coordination of β-diketonates is a cornerstone for creating a wide array of coordination-based assemblies. researchgate.net The substituents on the β-dicarbonyl fragment are a crucial tool for tuning the properties of the resulting metal complexes. nih.gov

In the case of 1,3-propanedione, 1,3-bis(3-fluorophenyl)-, the fluorine atoms are positioned on the meta position of the phenyl rings. The high electronegativity of fluorine exerts an electron-withdrawing inductive effect, which can enhance the acidity of the ligand's methylene protons, potentially influencing the stability of the metal complexes. The placement of the fluorine at the meta position will have different electronic and steric effects compared to ortho or para substitution, which in turn affects the coordination geometry and the properties of the metal complexes. While specific studies on the 3-fluoro isomer are limited, research on related fluorinated β-diketones, such as those with pentafluorophenyl or trifluoromethyl groups, has shown that fluorination significantly impacts the resulting complexes' properties. mdpi.cominternationaljournalssrg.org

β-diketonates can adopt various coordination modes, including chelating and bridging, which can lead to the formation of mononuclear, dinuclear, or polynuclear metal complexes. nih.gov For instance, in some heterometallic complexes, β-diketonates have been observed to act as a chelating-bridging ligand between different metal ions. nih.gov

Synthesis and Characterization of Metal Chelates

The synthesis of metal complexes with β-diketone ligands is typically achieved by reacting a metal salt with the β-diketone in the presence of a base. The base deprotonates the β-diketone to form the β-diketonate anion, which then coordinates to the metal ion. The choice of solvent and base can influence the structure and composition of the final product. For example, the synthesis of 1,3-diphenyl-1,3-propanedione complexes can be achieved by reacting the ligand with a metal salt in the presence of sodium amide in tetrahydrofuran. prepchem.com

Lanthanide complexes with β-diketonate ligands are of particular interest due to their potential applications in luminescent materials and as probes in biological systems. researchgate.netresearchgate.netulakbim.gov.tr The synthesis of lanthanide complexes with fluorinated β-diketones often involves the reaction of a lanthanide(III) salt with the ligand, sometimes in the presence of an ancillary ligand like 1,10-phenanthroline (B135089) or 2,2'-bipyridine. researchgate.netresearchgate.net These ancillary ligands can complete the coordination sphere of the lanthanide ion and enhance the luminescent properties of the complex.

β-Diketones are known to form stable complexes with a wide range of main group and heavy metal ions. The synthesis of these complexes generally follows the same principles as for transition metals and lanthanides. For instance, aluminum(III) complexes can be prepared, and their thermodynamic and kinetic stabilities are important for potential applications. mdpi.com The coordination of β-diketonates to heavy metals like palladium(II) can result in square planar complexes. capes.gov.br The introduction of fluorine atoms in the ligand structure can increase the volatility and thermal stability of the resulting complexes, which is advantageous for applications such as chemical vapor deposition (CVD). illinois.edu

Spectroscopic Investigations of Metal Complexes (NMR, UV-Vis, Luminescence, EPR)

Spectroscopic techniques are essential for the characterization of metal complexes.

NMR Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the coordination of the ligand to the metal ion. In diamagnetic complexes, the coordination typically leads to shifts in the signals of the ligand protons. For paramagnetic complexes, such as those of certain lanthanides, the NMR signals can be significantly shifted and broadened. unibo.it For instance, in Eu(III) complexes, the paramagnetic nature of the metal ion results in down-shifted and/or up-shifted and broadened signals compared to the free ligand. unibo.it ¹⁹F NMR can be a powerful tool for studying fluorinated ligands and their complexes, providing insights into the electronic environment of the fluorine atoms upon coordination. nih.gov

UV-Vis Spectroscopy: The electronic absorption spectra of β-diketone metal complexes are characterized by intense bands in the UV region, which are assigned to π-π* transitions of the ligand. unibo.it Coordination to a metal ion can cause a shift in these absorption bands. ulakbim.gov.tr The study of these spectra can provide information about the electronic structure of the complexes.

Luminescence Spectroscopy: Lanthanide complexes with β-diketonate ligands are known for their strong luminescence, which arises from an efficient energy transfer from the ligand (acting as an "antenna") to the lanthanide ion. unibo.itmdpi.com The excitation spectra of these complexes typically show a broad band corresponding to the ligand absorption, while the emission spectra exhibit the characteristic sharp emission lines of the lanthanide ion. unibo.it The position of the fluorine substituent on the phenyl ring can influence the energy of the ligand's triplet state and thus the efficiency of the energy transfer to the lanthanide ion.

EPR Spectroscopy: Electron Paramagnetic Resonance (EPR) spectroscopy is a valuable technique for studying paramagnetic metal complexes, such as those of Cu(II) or certain transition metal and lanthanide ions. researchgate.net The EPR spectra can provide information about the oxidation state, coordination environment, and magnetic properties of the metal center. researchgate.net

Table 1: Spectroscopic Data for Analogous Fluorinated β-Diketonate Complexes (Note: Data for the specific compound 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is not available. The table presents typical data for related compounds.)

| Metal Complex System | Spectroscopic Technique | Key Observations | Reference |

| Eu(III) with fluorinated β-diketones | Luminescence | Strong red emission characteristic of Eu(III) due to ⁵D₀→⁷Fⱼ transitions. | researchgate.net |

| Eu(III) with fluorinated β-diketones | ¹H NMR | Paramagnetic shifts and broadening of ligand proton signals. | unibo.it |

| Transition metal β-diketonates | UV-Vis | Intense ligand-based π-π* transitions in the UV region. | internationaljournalssrg.org |

| Cu(II) with fluorinated β-diketones | EPR | Anisotropic signals indicative of a square planar or distorted octahedral geometry. | nih.gov |

Crystallographic Analysis of Coordination Geometries and Supramolecular Architectures in Metal Complexes

Single-crystal X-ray diffraction is the most definitive method for determining the precise three-dimensional structure of metal complexes. For lanthanide complexes with β-diketonates, common coordination geometries include square antiprismatic and distorted capped trigonal prismatic. researchgate.netulakbim.gov.tr For example, Eu(III) and Tb(III) complexes with 1,3-bis(4-chlorophenyl)-1,3-propanedione and 1,10-phenanthroline adopt a square antiprism geometry. ulakbim.gov.tr

Table 2: Crystallographic Data for Analogous β-Diketonate Complexes (Note: Specific crystallographic data for complexes of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is not available. The table presents typical data for related complexes.)

| Complex | Crystal System | Space Group | Key Structural Features | Reference |

| [Eu(BCPP)₃(Phen)] | Monoclinic | C2/c | Square antiprism geometry around Eu(III). | ulakbim.gov.tr |

| [Tb(BCPP)₃(Phen)] | Monoclinic | C2/c | Isostructural with the Eu(III) complex. | ulakbim.gov.tr |

| [Cu(L1)₂(DMSO)] (L1 = fluorinated β-diketone) | Monoclinic | P2₁/c | Distorted square pyramidal geometry. | nih.gov |

| [Pd(di(p-n-octylphenyl)propanedionate)₂] | Triclinic | P-1 | Square planar arrangement around Pd(II). | capes.gov.br |

Stability and Thermodynamics of Metal Chelate Formation

Thermodynamic parameters such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS) provide deeper insights into the chelation process. A negative ΔG indicates a spontaneous complexation reaction. The enthalpy change can indicate whether the reaction is exothermic or endothermic, while the entropy change reflects the change in disorder of the system upon complexation. ekb.eg For lanthanide complexes with β-diketones, thermodynamic data has been obtained through gas-phase separation studies, providing values for the enthalpy and entropy of adsorption. tennessee.edu

While specific thermodynamic data for metal complexes of 1,3-propanedione, 1,3-bis(3-fluorophenyl)- are not documented, studies on similar systems provide a basis for understanding the expected trends. The chelation process is generally entropically driven due to the release of solvent molecules from the metal ion's coordination sphere.

Electronic and Magnetic Properties of Metal Complexes

The electronic and magnetic properties of transition metal complexes are fundamentally dictated by the d-orbital splitting of the central metal ion, which is induced by the ligand field. For complexes of 1,3-propanedione, 1,3-bis(3-fluorophenyl)-, the deprotonated ligand would act as a bidentate, monoanionic ligand, coordinating to a metal ion through its two oxygen atoms.

The electronic spectra of these complexes are expected to arise from electronic transitions between the split d-orbitals. nih.gov The number, energy, and intensity of the absorption bands are dependent on the specific metal ion, its oxidation state, and the coordination geometry (e.g., octahedral, tetrahedral). nih.gov The fluorine substituents on the phenyl rings, being electron-withdrawing, would lower the energy of the ligand's orbitals. This can influence the position of ligand-to-metal charge transfer (LMCT) bands.

The magnetic properties of these complexes are determined by the number of unpaired electrons in the d-orbitals of the metal center. aps.org The strength of the ligand field created by 1,3-propanedione, 1,3-bis(3-fluorophenyl)- will determine whether a high-spin or low-spin complex is formed, particularly for metal ions with d⁴ to d⁷ electron configurations in an octahedral geometry. aps.org Generally, β-diketonate ligands create a relatively strong ligand field, but the electronic effects of the substituents on the phenyl rings can modulate this. The electron-withdrawing nature of the fluorine atoms may slightly weaken the ligand field compared to unsubstituted dibenzoylmethane (B1670423), which could favor high-spin configurations in some cases.

The magnetic moment of a complex can be theoretically estimated using the spin-only formula, and experimental values can be determined using techniques like the Gouy balance. For first-row transition metal ions, the experimentally determined effective magnetic moment is often close to the spin-only value, as orbital contributions are typically quenched. nih.gov

Hypothetical Electronic and Magnetic Data for Metal Complexes of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-

| Metal Ion | Geometry | d-Electron Configuration | Expected Spin State | Predicted Spin-Only Magnetic Moment (μs) in Bohr Magnetons (B.M.) |

| Cr(III) | Octahedral | d³ | High-spin | 3.87 |

| Mn(II) | Octahedral | d⁵ | High-spin | 5.92 |

| Fe(III) | Octahedral | d⁵ | High-spin | 5.92 |

| Fe(II) | Octahedral | d⁶ | High-spin | 4.90 |

| Co(II) | Octahedral | d⁷ | High-spin | 3.87 |

| Ni(II) | Octahedral | d⁸ | High-spin | 2.83 |

| Cu(II) | Distorted Octahedral | d⁹ | High-spin | 1.73 |

| Zn(II) | Octahedral | d¹⁰ | Diamagnetic | 0 |

Note: This table presents predicted values based on established principles of coordination chemistry and may not represent actual experimental data.

Stereochemistry and Chirality in Coordination Compounds

The coordination of 1,3-propanedione, 1,3-bis(3-fluorophenyl)- to metal centers can lead to various stereoisomers, including geometric and optical isomers.

When three of these bidentate ligands coordinate to a metal center to form an octahedral complex, such as in [M(3-F-dbm)₃] (where M is a trivalent metal ion), two geometric isomers are possible: facial (fac) and meridional (mer). In the fac isomer, the three coordinating atoms of one type (e.g., the three oxygen atoms from one side of the chelate rings) occupy one face of the octahedron. In the mer isomer, these three atoms occupy a plane that bisects the octahedron.

Furthermore, these octahedral tris-chelate complexes are chiral and can exist as a pair of enantiomers, designated as delta (Δ) and lambda (Λ). These enantiomers are non-superimposable mirror images of each other. The Δ and Λ isomers arise from the helical twist of the chelate rings around the central metal ion. The separation of these enantiomers, known as optical resolution, can be a significant challenge in coordination chemistry.

For square planar complexes with two 1,3-propanedione, 1,3-bis(3-fluorophenyl)- ligands, such as [M(3-F-dbm)₂], cis and trans isomers can be formed. In the cis isomer, identical donor atoms are adjacent to each other, while in the trans isomer, they are on opposite sides of the metal center.

The specific isomer that is formed can be influenced by a variety of factors, including the nature of the metal ion, the reaction conditions, and the presence of other ligands in the coordination sphere. The characterization of these isomers typically requires advanced analytical techniques such as single-crystal X-ray diffraction.

Reactivity and Reaction Mechanisms of 1,3 Propanedione, 1,3 Bis 3 Fluorophenyl

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Fluorophenyl Rings

The reactivity of the aryl rings in 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- towards substitution reactions is influenced by two main factors: the deactivating, ortho-, para-directing effect of the fluorine atom and the deactivating, meta-directing effect of the carbonyl group of the diketone.

Electrophilic Aromatic Substitution:

The fluorine atom, being an electronegative halogen, deactivates the aromatic ring towards electrophilic attack compared to benzene. However, due to its ability to donate a lone pair of electrons through resonance, it directs incoming electrophiles to the ortho and para positions. Conversely, the carbonyl group is a strong deactivating group, withdrawing electron density from the ring and directing incoming electrophiles to the meta position.

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. byjus.comuci.edumasterorganicchemistry.comyoutube.comyoutube.com The general mechanism proceeds in two steps: attack of the electrophile by the aromatic π-system to form a resonance-stabilized carbocation intermediate (arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution (NAS) is generally difficult on electron-rich aromatic rings unless activated by strong electron-withdrawing groups. masterorganicchemistry.comyoutube.com In 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, the fluorine atom is a potential leaving group for NAS. The presence of the electron-withdrawing carbonyl group meta to the fluorine does not significantly activate it for the common addition-elimination (SNAr) mechanism, which relies on stabilization of the negative charge in the Meisenheimer intermediate at the ortho and para positions. masterorganicchemistry.comyoutube.com

However, under very strong basic conditions, an elimination-addition mechanism involving a benzyne (B1209423) intermediate might be possible. youtube.com Concerted SNAr mechanisms have also been described for less activated aromatic systems. nih.gov It is also noteworthy that nucleophilic aromatic substitution has been implicated as a mechanism for the biotic and abiotic hydrodehalogenation of aromatic compounds. science.gov

Reactions Involving the β-Diketone Moiety

The β-diketone functionality is the most reactive part of the molecule, primarily due to the acidity of the methylene (B1212753) protons and the electrophilicity of the carbonyl carbons.

The 1,3-dicarbonyl system is a classic precursor for the synthesis of various five- and six-membered heterocyclic compounds.

Pyrazole (B372694) Formation: The reaction of β-diketones with hydrazine (B178648) or its derivatives is a well-established method for the synthesis of pyrazoles. mdpi.com In the case of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, condensation with hydrazine would proceed through initial attack of one of the amino groups of hydrazine on one of the carbonyl carbons, followed by cyclization and dehydration to yield 3,5-bis(3-fluorophenyl)pyrazole. The reaction is typically carried out in a suitable solvent, and the regioselectivity can be influenced by the substitution pattern of both the diketone and the hydrazine. mdpi.comresearchgate.netrsc.org

Table 1: Synthesis of Pyrazoles from β-Diketones

| Reactants | Product | General Conditions |

|---|

Pyrimidine (B1678525) Formation: Pyrimidines can be synthesized from β-diketones through condensation with compounds containing an N-C-N fragment, such as urea (B33335), thiourea (B124793), or amidines. The Pinner synthesis and the Biginelli reaction are two prominent examples of such transformations. slideshare.netslideshare.netmdpi.comyoutube.comorganic-chemistry.orgmdpi.comresearchgate.netnih.govresearchgate.netrsc.org Reaction of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- with urea or thiourea under acidic or basic conditions would lead to the formation of 4,6-bis(3-fluorophenyl)pyrimidin-2(1H)-one or the corresponding thione. The mechanism involves a series of condensation and cyclization steps. slideshare.netslideshare.net

Table 2: Synthesis of Pyrimidines from β-Diketones

| Reactants | Product | Named Reaction | General Conditions |

|---|

The active methylene group (CH2) situated between the two carbonyl groups in 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is acidic and can be readily deprotonated by a base to form a stable enolate. This enolate is a potent nucleophile and can participate in various carbon-carbon bond-forming reactions.

The Knoevenagel condensation involves the reaction of this active methylene compound with an aldehyde or a ketone, typically catalyzed by a weak base such as an amine. The initial adduct undergoes dehydration to yield a new α,β-unsaturated compound. The reaction of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- with an aldehyde (R-CHO) would produce 2-(R-ylidene)-1,3-bis(3-fluorophenyl)propane-1,3-dione.

Enolization and Keto-Enol Tautomerism Dynamics and Factors Influencing Equilibrium

β-Diketones exist as a mixture of keto and enol tautomers. The equilibrium between these two forms is a dynamic process influenced by several factors, including solvent polarity, temperature, and the presence of intramolecular hydrogen bonding.

For 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, the enol form is significantly stabilized by the formation of a six-membered intramolecular hydrogen bond between the enolic hydroxyl group and the adjacent carbonyl oxygen. This creates a pseudo-aromatic ring, which contributes to the stability of the enol tautomer. Furthermore, the double bond of the enol is in conjugation with both the remaining carbonyl group and the phenyl ring, providing additional resonance stabilization.

In non-polar solvents, the enol form is generally favored as it allows for intramolecular hydrogen bonding, which is energetically more favorable than intermolecular hydrogen bonding with the solvent. In polar, protic solvents, the keto form may be more stabilized due to strong intermolecular hydrogen bonding with the solvent molecules.

Kinetic and Mechanistic Studies of Select Reactions

The formation of pyrazoles and pyrimidines from β-diketones are generally considered to be multi-step processes involving nucleophilic addition, cyclization, and dehydration. The rate-determining step can vary depending on the specific reactants and reaction conditions.

The Knoevenagel condensation mechanism involves the initial deprotonation of the active methylene group, which is often the rate-limiting step, followed by nucleophilic attack on the carbonyl carbon of the aldehyde or ketone and subsequent dehydration.

Photoreactivity and Photodegradation Pathways

The photoreactivity of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is expected to be influenced by both the β-diketone moiety and the fluorinated aromatic rings.

Photochemistry of β-Diketones: β-Diketones are known to undergo various photochemical reactions, including photoisomerization and photo-enolization. acs.orgrsc.orgdocumentsdelivered.com Upon absorption of UV light, the molecule can be excited to a higher electronic state, leading to different reaction pathways. For some β-enamino diketones, photochromism has been observed, which involves a reversible transformation between two forms with different absorption spectra upon exposure to light. nih.govfrontiersin.org

Photodegradation of Fluorinated Aromatic Compounds: The carbon-fluorine bond is generally very strong, making fluorinated aromatic compounds relatively resistant to degradation. However, photodegradation can occur, often initiated by the absorption of UV radiation. acs.orgnih.govresearchgate.net The degradation pathways can be complex and may involve the cleavage of the C-F bond to form fluoride (B91410) ions or the formation of other fluorinated byproducts. oup.comnih.gov The presence of other functional groups on the aromatic ring can influence the rate and mechanism of photodegradation. For instance, aryl-F moieties have been shown to be more labile to photolysis compared to heteroaromatic F or aliphatic CF3 groups. oup.com

For 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, potential photodegradation pathways could involve cleavage of the C-F bond, reactions involving the diketone moiety, or fragmentation of the entire molecule. The specific products would depend on the irradiation wavelength and the reaction medium.

Derivatization Strategies for 1,3 Propanedione, 1,3 Bis 3 Fluorophenyl and Its Derivatives

Synthesis of Substituted Pyrazoles and Pyrimidines from the Compound

The 1,3-dicarbonyl moiety is a classic precursor for the synthesis of various five- and six-membered heterocyclic rings. The reactions to form pyrazoles and pyrimidines are well-established and highly efficient.

Pyrazoles: The most common method for synthesizing pyrazoles from 1,3-diketones is the Knorr pyrazole (B372694) synthesis, which involves a condensation reaction with a hydrazine (B178648) derivative. acs.orgnih.gov In the case of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)-, treatment with hydrazine hydrate (B1144303) would yield 3,5-bis(3-fluorophenyl)-1H-pyrazole. By using substituted hydrazines, a variety of N-substituted pyrazoles can be obtained, which is a common strategy in medicinal chemistry to modulate the pharmacological properties of the resulting compounds. nih.gov The reaction proceeds through a cyclocondensation mechanism, where the hydrazine nitrogens attack the carbonyl carbons of the diketone, followed by dehydration to form the aromatic pyrazole ring.

Pyrimidines: The Pinner synthesis is a classical method for the preparation of pyrimidines from 1,3-dicarbonyl compounds. researchgate.net This reaction involves the condensation of the diketone with an amidine. For instance, reacting 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- with an unsubstituted amidine like formamidine (B1211174) would produce 4,6-bis(3-fluorophenyl)pyrimidine. The use of substituted amidines allows for the introduction of various functional groups at the 2-position of the pyrimidine (B1678525) ring. The reaction mechanism involves the formation of a dihydropyrimidine (B8664642) intermediate, which then aromatizes to the final pyrimidine product.

The following table illustrates the expected pyrazole and pyrimidine products from the reaction of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- with different reagents.

| Reagent | Resulting Heterocycle | Product Name |

| Hydrazine (NH₂NH₂) | Pyrazole | 3,5-bis(3-fluorophenyl)-1H-pyrazole |

| Phenylhydrazine (PhNHNH₂) | Pyrazole | 3,5-bis(3-fluorophenyl)-1-phenyl-1H-pyrazole |

| Acetamidine (CH₃C(NH)NH₂) | Pyrimidine | 2-methyl-4,6-bis(3-fluorophenyl)pyrimidine |

| Guanidine (H₂NC(NH)NH₂) | Pyrimidine | 2-amino-4,6-bis(3-fluorophenyl)pyrimidine |

Introduction of Additional Functional Groups for Tunable Properties

The introduction of further functional groups onto the 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- scaffold can be achieved at two primary locations: the central methylene (B1212753) carbon of the diketone and the aromatic rings.

Functionalization of the Methylene Bridge: The α-carbon between the two carbonyl groups is acidic and can be readily deprotonated to form a stable enolate. This enolate is a potent nucleophile and can react with various electrophiles.

Alkylation: Reaction with alkyl halides can introduce alkyl chains of varying lengths and branching.

Acylation: Acyl chlorides or anhydrides can be used to introduce a third carbonyl group, forming a triketone. beilstein-journals.org

Halogenation: Reagents like N-bromosuccinimide can introduce a halogen atom at the central carbon.

Functionalization of the Fluorophenyl Rings: The fluorine atom on each phenyl ring is a deactivating, ortho, para-directing group for electrophilic aromatic substitution. wikipedia.org This means that incoming electrophiles will preferentially substitute at the positions ortho and para to the fluorine atom. However, the acyl group is a deactivating, meta-directing group. The interplay of these directing effects will determine the regioselectivity of substitution reactions. The most activating available positions on the ring for electrophilic attack would be those ortho and para to the fluorine atom. organicchemistrytutor.com

Common electrophilic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric and sulfuric acid.

Halogenation: Introduction of a bromine or chlorine atom using Br₂ or Cl₂ with a Lewis acid catalyst.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, though the deactivating nature of the existing substituents may require harsh reaction conditions.

The following table summarizes potential functionalization reactions and the expected products.

| Reaction Type | Reagent Example | Site of Functionalization | Expected Product Feature |

| Alkylation | Iodomethane (CH₃I) | Central Methylene | 2-methyl-1,3-bis(3-fluorophenyl)propane-1,3-dione |

| Nitration | HNO₃/H₂SO₄ | Aromatic Rings | Introduction of -NO₂ groups |

| Bromination | Br₂/FeBr₃ | Aromatic Rings | Introduction of -Br atoms |

Polymerization and Oligomerization via the Diketone or Fluorophenyl Units

Both the diketone functionality and the fluorophenyl rings can be utilized for the synthesis of polymers and oligomers.

Via the Diketone Unit: The 1,3-diketone can act as a monomer in condensation polymerization reactions. For example, reaction with a dihydrazine could lead to the formation of a poly(pyrazole). Similarly, condensation with a bis-amidine could yield a poly(pyrimidine). The properties of the resulting polymer, such as its thermal stability and solubility, would be influenced by the nature of the comonomer.

Via the Fluorophenyl Units: If additional reactive functional groups are introduced onto the fluorophenyl rings, such as hydroxyl, amino, or carboxylic acid groups, these can be used for step-growth polymerization. For instance, if a dihydroxy derivative of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- is synthesized, it could be polymerized with a diacyl chloride to form a polyester (B1180765). The fluorine atoms would remain as substituents on the polymer backbone, potentially imparting properties such as increased thermal stability and hydrophobicity.

Formation of Macrocyclic Ligands and Cage Compounds

The ability of β-diketones to act as ligands for metal ions is well-documented. By incorporating two or more 1,3-diketone units into a larger molecular framework, macrocyclic ligands can be synthesized. acs.org These macrocycles can form stable complexes with a variety of metal ions, with the nature of the metal binding being influenced by the size and flexibility of the macrocyclic ring.

The synthesis of such macrocycles often involves the reaction of a bis(β-diketone) with another bifunctional reagent. While specific examples involving 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- are not readily found in the literature, the general strategy would involve first creating a molecule with two diketone units separated by a linker, and then cyclizing this with another linker molecule.

Furthermore, the directional nature of the coordination of β-diketones to metal centers can be exploited to construct three-dimensional cage compounds. These coordination cages can have internal cavities capable of encapsulating guest molecules, leading to applications in areas such as sensing, catalysis, and drug delivery. The synthesis of such structures typically involves the self-assembly of a bis- or tris(β-diketone) ligand with a suitable metal ion that provides the desired coordination geometry for cage formation. acs.org

Multicomponent Reactions Utilizing 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- as a Building Block

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. organicchemistrytutor.com 1,3-Diketones are frequently used as key building blocks in a variety of MCRs.

One prominent example is the Hantzsch pyridine (B92270) synthesis , which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). A variation of this reaction can utilize a 1,3-diketone in place of a β-ketoester. In this context, 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- could react with an aldehyde and a source of ammonia to generate a dihydropyridine (B1217469) derivative, which can then be oxidized to the corresponding substituted pyridine.

Another important MCR is the Biginelli reaction , which is a one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester (or a 1,3-diketone), and urea (B33335). The use of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- in a Biginelli-type reaction would lead to the formation of dihydropyrimidinones with two 3-fluorophenyl substituents.

The following table lists the key components for these multicomponent reactions where 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- would act as the 1,3-dicarbonyl component.

| Multicomponent Reaction | Other Components | Resulting Heterocyclic Core |

| Hantzsch-type Reaction | Aldehyde, Ammonia Source | Dihydropyridine/Pyridine |

| Biginelli-type Reaction | Aldehyde, Urea/Thiourea (B124793) | Dihydropyrimidinone/thione |

Applications of 1,3 Propanedione, 1,3 Bis 3 Fluorophenyl and Its Derivatives in Advanced Materials Science

Precursors for Luminescent Materials and Organic Light-Emitting Diodes (OLEDs)

Derivatives of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- serve as crucial ligands in the formation of highly luminescent metal complexes, particularly with lanthanide ions such as Europium(III) (Eu³⁺). These complexes are of great interest for their application as red-light emitting materials in Organic Light-Emitting Diodes (OLEDs). The β-diketonate ligand acts as an "antenna," absorbing UV light and efficiently transferring the energy to the central lanthanide ion, which then emits light of a specific color.

Europium(III) complexes, in particular, are known for their sharp, narrow emission bands, which result in high color purity, a desirable characteristic for display technologies. The intense red emission corresponds to the ⁵D₀ → ⁷F₂ transition of the Eu³⁺ ion. unibo.it The design of the β-diketone ligand is critical for optimizing the luminescence quantum yield of the complex.

For instance, a study on various eight-coordinate Europium(III) ternary complexes demonstrated that the choice of the β-diketonate ligand and ancillary ligands significantly influences the photophysical properties. unibo.it While this study did not specifically use 1,3-bis(3-fluorophenyl)propane-1,3-dione, it highlights the general principle of using fluorinated β-diketones to create efficient luminescent materials for OLEDs. One of the complexes, [Eu(hth)₃(tppo)], where 'hth' is a fluorinated β-diketone and 'tppo' is triphenylphosphine (B44618) oxide, exhibited a high quantum yield of up to 66% and was successfully incorporated into a multi-layered OLED device that produced bright red electroluminescence. unibo.it

Table 1: Representative Photophysical Data of a Europium(III) Complex with a Fluorinated β-Diketone Ligand

| Property | Value | Reference |

|---|---|---|

| Excitation Maximum (λ_ex) | ~345 nm | unibo.it |

| Emission Maximum (λ_em) | 612 nm | unibo.it |

| Quantum Yield (Φ) | up to 66% | unibo.it |

| Emission Color | Bright Red | unibo.it |

Note: Data for the complex [Eu(hth)₃(tppo)] is presented as a representative example of a luminescent Eu(III) complex with a fluorinated β-diketone ligand.

The presence and position of fluorine atoms on the aromatic rings of the β-diketone ligand play a pivotal role in modulating the emission properties of the resulting metal complexes. Fluorination can influence the electronic structure of the ligand, which in turn affects the efficiency of the energy transfer to the metal ion. The strong electron-withdrawing nature of fluorine can lower the energy levels of the ligand, which can be tailored to optimize the energy transfer process to the emissive state of the lanthanide ion.

A systematic study on the photophysical properties of fluorinated tolanes revealed that the position of the fluorine substituent is key to achieving high photoluminescence efficiencies in the crystalline state. mdpi.com It was found that fluorine atoms at the ortho (2/6) and para (4) positions led to more rigid and tighter molecular packing, which suppressed non-radiative decay pathways and enhanced the photoluminescence quantum yield. mdpi.com While this study was on a different class of compounds, the principles can be extended to the design of ligands like 1,3-bis(3-fluorophenyl)propane-1,3-dione. The meta-position of the fluorine atoms in 1,3-bis(3-fluorophenyl)propane-1,3-dione would also influence the electronic distribution and steric factors, thereby affecting the photophysical properties of its metal complexes, though potentially in a different manner than ortho or para substitution.

The high sensitivity of the luminescence of lanthanide complexes to their local environment makes them excellent candidates for the development of fluorescent probes and sensors. Derivatives of 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- can be incorporated into such sensory materials. For example, the luminescence of a Europium(III) complex can be quenched or enhanced in the presence of specific analytes, providing a detectable signal.

While direct applications of 1,3-bis(3-fluorophenyl)propane-1,3-dione in this area are not widely reported, the general principle is well-established with similar fluorinated β-diketones. For instance, a unique fluorescent probe for the detection of biothiols was developed using an NBD-conjugated β-diketonate-Eu³⁺ complex. mdpi.com This demonstrates the potential of designing specific β-diketone ligands that can interact with target molecules, leading to a measurable change in their fluorescent properties.

Components in Polymer Synthesis and Modification for Functional Polymers

Fluorinated β-diketones like 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- can be utilized as monomers or modifying agents in the synthesis of functional polymers. The incorporation of the diketone moiety into a polymer backbone or as a side chain can introduce specific functionalities. For instance, these polymers can later be crosslinked or modified through reactions at the diketone unit.

The presence of fluorine in these polymers can impart desirable properties such as increased thermal stability, chemical resistance, and hydrophobicity. While research specifically on polymers derived from 1,3-bis(3-fluorophenyl)propane-1,3-dione is limited, studies on other fluorinated polymers demonstrate these benefits. For example, novel fluorinated polyimides have been synthesized that exhibit low water absorption, low dielectric constants, and high thermal stability. researchgate.net

Furthermore, 1,3-propanediol, a structural component of the titled compound, is a key monomer in the production of the polyester (B1180765) polytrimethylene terephthalate (B1205515) (PTT), which is valued for its unique properties in fibers and films. frontiersin.orgsigmaaldrich.com This suggests the potential for 1,3-Propanedione, 1,3-bis(3-fluorophenyl)- to be incorporated into polyester or polyurethane backbones to create novel materials with tailored properties.

Building Blocks for Metal-Organic Frameworks (MOFs) and Coordination Polymers

1,3-Propanedione, 1,3-bis(3-fluorophenyl)- can act as a versatile organic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers. mdpi.com The β-diketonate group can coordinate to a wide variety of metal ions, and the phenyl rings provide a rigid structural element. The fluorine substituents can influence the resulting framework's properties, such as pore size, stability, and guest-molecule interactions.

Fluorinated MOFs have been shown to exhibit enhanced stability and unique gas sorption properties. nih.gov The introduction of C-F bonds into the MOF structure can increase hydrophobicity and improve moisture stability. nih.gov Additionally, the polar nature of the C-F bond can lead to specific interactions with guest molecules, making these materials promising for applications in gas separation and storage. nih.gov For example, fluorinated MOFs have shown a high affinity for CO₂. nih.gov

The coordination of 1,3-bis(3-fluorophenyl)propane-1,3-dione to metal centers can result in various architectures, from one-dimensional chains to three-dimensional frameworks, depending on the coordination mode of the ligand and the geometry of the metal ion. mdpi.com

Applications in Non-Linear Optics (NLO) Materials

Molecules with extended π-conjugated systems and donor-acceptor groups can exhibit significant non-linear optical (NLO) properties, which are crucial for applications in photonics and optoelectronics, such as frequency doubling (second-harmonic generation, SHG). researchgate.net β-Diketones, particularly when part of a larger conjugated system, can contribute to the NLO response of a material.